Cas no 2171538-80-8 (2-{2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid)

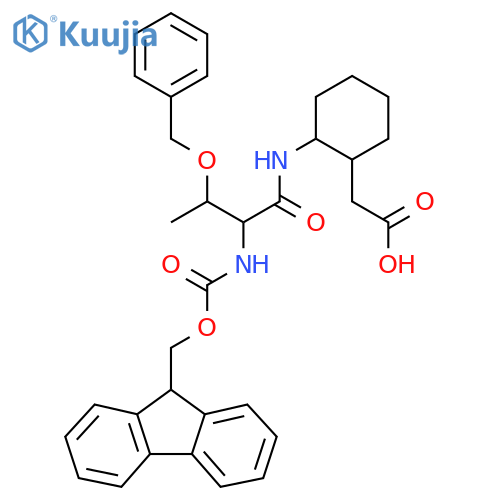

2171538-80-8 structure

商品名:2-{2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid

2-{2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-{2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid

- 2171538-80-8

- 2-{2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid

- EN300-1537334

-

- インチ: 1S/C34H38N2O6/c1-22(41-20-23-11-3-2-4-12-23)32(33(39)35-30-18-10-5-13-24(30)19-31(37)38)36-34(40)42-21-29-27-16-8-6-14-25(27)26-15-7-9-17-28(26)29/h2-4,6-9,11-12,14-17,22,24,29-30,32H,5,10,13,18-21H2,1H3,(H,35,39)(H,36,40)(H,37,38)

- InChIKey: YVRPMEFPONWXPV-UHFFFAOYSA-N

- ほほえんだ: OC(CC1CCCCC1NC(C(C(C)OCC1C=CC=CC=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

- せいみつぶんしりょう: 570.27298694g/mol

- どういたいしつりょう: 570.27298694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 42

- 回転可能化学結合数: 12

- 複雑さ: 885

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 4

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 114Ų

- 疎水性パラメータ計算基準値(XlogP): 5.4

2-{2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1537334-1.0g |

2-{2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid |

2171538-80-8 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1537334-0.05g |

2-{2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid |

2171538-80-8 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1537334-1000mg |

2-{2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid |

2171538-80-8 | 1000mg |

$3368.0 | 2023-09-26 | ||

| Enamine | EN300-1537334-250mg |

2-{2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid |

2171538-80-8 | 250mg |

$3099.0 | 2023-09-26 | ||

| Enamine | EN300-1537334-2500mg |

2-{2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid |

2171538-80-8 | 2500mg |

$6602.0 | 2023-09-26 | ||

| Enamine | EN300-1537334-100mg |

2-{2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid |

2171538-80-8 | 100mg |

$2963.0 | 2023-09-26 | ||

| Enamine | EN300-1537334-10000mg |

2-{2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid |

2171538-80-8 | 10000mg |

$14487.0 | 2023-09-26 | ||

| Enamine | EN300-1537334-0.1g |

2-{2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid |

2171538-80-8 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1537334-5000mg |

2-{2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid |

2171538-80-8 | 5000mg |

$9769.0 | 2023-09-26 | ||

| Enamine | EN300-1537334-0.25g |

2-{2-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexyl}acetic acid |

2171538-80-8 | 0.25g |

$3099.0 | 2023-06-05 |

2-{2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid 関連文献

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

2171538-80-8 (2-{2-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexyl}acetic acid) 関連製品

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量